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Abstract
This technical guide provides a comprehensive overview of Ipramidil (CAS 83656-38-6), a

potent vasodilator belonging to the furazanone class of compounds. Initially miscategorized in

some contexts as a pyrazolo[1,5-a]pyrimidine derivative, Ipramidil's true chemical identity is

N,N-diisopropyl-3,4-furazandicarboxamide 2-oxide. Its mechanism of action involves the

release of nitric oxide (NO), leading to the activation of soluble guanylate cyclase (sGC) and

subsequent vasodilation. This guide details Ipramidil's chemical structure, synthesis,

mechanism of action, and available pharmacological data, presenting quantitative information

in structured tables and illustrating key pathways and workflows with diagrams. The content is

intended to serve as a foundational resource for researchers and professionals engaged in

cardiovascular drug discovery and development.

Introduction
Ipramidil is a pharmaceutical compound investigated for its significant vasodilator properties,

with potential applications in the treatment of cardiac conditions such as arrhythmia and

ventricular dysfunction.[1] It functions as a soluble guanylate cyclase (sGC) activator by

donating nitric oxide (NO), which plays a crucial role in vasodilation and blood flow regulation.

[1][2] Preclinical studies have suggested that Ipramidil's vasodilator action on coronary vessels

may be more potent than that of the commonly used vasodilator, glyceryl trinitrate.[2] This
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guide aims to consolidate the available technical information on Ipramidil, with a focus on its

chemical characteristics, synthesis, and pharmacological profile.

Chemical Structure and Properties
Contrary to some initial classifications, Ipramidil is not a pyrazolo[1,5-a]pyrimidine derivative.

Its core structure is a furazanone ring. The definitive chemical identity of Ipramidil is N,N-

diisopropyl-3,4-furazandicarboxamide 2-oxide.[2]

Table 1: Chemical and Physical Properties of Ipramidil

Property Value Reference

CAS Number 83656-38-6 [1]

Molecular Formula C₁₀H₁₆N₄O₄ [1]

Molecular Weight 256.26 g/mol [1]

IUPAC Name

2-oxido-3-N,4-N-di(propan-2-

yl)-1,2,5-oxadiazol-2-ium-3,4-

dicarboxamide

[2]

Synonyms
C80 1324, N,N-diisopropyl-3,4-

furazandicarboxamide-2-oxide
[2]

Synthesis
The synthesis of Ipramidil involves the nitration of isosorbide as a key step.[2] While a

detailed, step-by-step industrial synthesis protocol is not publicly available, the general

synthesis of related 3,4-disubstituted-1,2,5-oxadiazole-2-oxides (furoxans) can provide a basis

for understanding the synthetic route.

A general approach to the synthesis of 3,4-diphenyl-1,2,5-oxadiazole-2-oxides involves the

reaction of a substituted ethene with an aqueous sodium nitrite solution in acetic acid.[3] For

Ipramidil, a plausible synthetic pathway would involve the creation of a precursor molecule

containing the diisopropylamide functionalities, followed by the formation of the furazanone

ring.
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Mechanism of Action
Ipramidil exerts its pharmacological effects through the nitric oxide (NO) signaling pathway. As

a furazanone derivative, it acts as an NO donor. The release of NO is typically mediated by a

reaction with thiols.[2]

The liberated NO then diffuses into vascular smooth muscle cells and activates soluble

guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate

(GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular

cGMP concentration leads to the activation of protein kinase G (PKG), which in turn

phosphorylates several downstream targets. This cascade of events ultimately results in a

decrease in intracellular calcium levels and relaxation of the vascular smooth muscle, causing

vasodilation.[2]

Ipramidil
(Furazanone derivative) Nitric Oxide (NO)

 NO release
(thiol-mediated) Soluble Guanylate Cyclase

(sGC) - Inactive
 activates

sGC - Active

GTP cGMP
 sGC_active

Protein Kinase G (PKG)
 activates

Vasodilation
 leads to

Click to download full resolution via product page

Ipramidil's Mechanism of Action via the NO-sGC-cGMP Pathway.

Pharmacological Data
Quantitative pharmacological data for Ipramidil is limited in publicly accessible literature.

Preclinical investigations have primarily focused on its cardiovascular effects in isolated organ

models.

Table 2: Preclinical Pharmacological Data for Ipramidil
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Parameter Finding
Experimental
Model

Reference

Vasodilator Activity

Marked dilator activity

in the coronary

circulation. More

potent than glyceryl

trinitrate in increasing

coronary flow.

Isolated working

guinea pig hearts
[2]

Inotropic Effect

Weak positive

inotropic effect (slight

increase in the force

of heart contractions).

Not specified [2]

Tachyphylaxis

Does not induce

tachyphylaxis (rapid

decrease in

response).

Not specified [2]

Further research is required to determine key quantitative parameters such as IC₅₀ and EC₅₀

values for sGC activation, as well as comprehensive pharmacokinetic (ADME) and

pharmacodynamic profiles.

Experimental Protocols
Detailed experimental protocols specifically for Ipramidil are not readily available. However,

based on its mechanism of action as an sGC activator, standard protocols for evaluating such

compounds can be adapted.

In Vitro sGC Activation Assay
This protocol outlines a general method for measuring the in vitro activation of sGC by a test

compound like Ipramidil.
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Start: Prepare Purified sGC

Incubate sGC with
Ipramidil and GTP

Stop Reaction

Measure cGMP Production
(e.g., ELISA, RIA)

Analyze Data
(Determine EC₅₀)

Click to download full resolution via product page

General workflow for an in vitro sGC activation assay.

Methodology:

Preparation of Purified sGC: Purify soluble guanylate cyclase from a suitable source (e.g.,

bovine lung) or use a commercially available recombinant enzyme.

Reaction Mixture: Prepare a reaction buffer containing a known concentration of purified

sGC, a phosphodiesterase inhibitor (to prevent cGMP degradation), and guanosine

triphosphate (GTP).

Compound Addition: Add varying concentrations of Ipramidil to the reaction mixture. Include

a vehicle control and a positive control (e.g., a known sGC activator like YC-1).

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 10-15 minutes).
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Reaction Termination: Stop the reaction by adding a solution like ice-cold trichloroacetic acid.

cGMP Quantification: Measure the amount of cGMP produced in each reaction tube using a

sensitive method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a

Radioimmunoassay (RIA).

Data Analysis: Plot the cGMP concentration against the Ipramidil concentration and fit the

data to a dose-response curve to determine the EC₅₀ value.

Ex Vivo Vasodilation Assay
This protocol describes a general method to assess the vasodilatory effects of Ipramidil on

isolated blood vessels.

Methodology:

Tissue Preparation: Isolate arterial rings (e.g., from rat aorta) and mount them in an organ

bath containing a physiological salt solution, maintained at 37°C and aerated with a gas

mixture (e.g., 95% O₂ / 5% CO₂).

Contraction Induction: Induce a sustained contraction in the arterial rings using a

vasoconstrictor agent (e.g., phenylephrine or potassium chloride).

Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add

Ipramidil to the organ bath in a cumulative manner, increasing the concentration stepwise.

Measurement of Relaxation: Record the changes in isometric tension of the arterial rings

after each addition of Ipramidil.

Data Analysis: Express the relaxation as a percentage of the pre-induced contraction. Plot

the percentage of relaxation against the logarithm of the Ipramidil concentration to generate

a concentration-response curve and determine the EC₅₀ value.

Conclusion
Ipramidil is a furazanone-based vasodilator that acts as a nitric oxide donor, leading to the

activation of the sGC-cGMP signaling pathway. While preclinical data suggest its potential as a

potent cardiovascular agent, a comprehensive understanding of its pharmacological profile is
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still lacking. This technical guide has consolidated the available information on Ipramidil's
chemical nature, mechanism of action, and has provided a framework for its further

investigation. Future research should focus on elucidating its detailed synthesis, obtaining

robust quantitative pharmacological data, and conducting well-designed preclinical and clinical

studies to fully evaluate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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